N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3/c20-14-8-4-5-9-15(14)22-16(26)12-25-19(27)24-11-10-21-18(17(24)23-25)28-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDAPFVWNSZXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a novel synthetic compound belonging to the class of triazolopyrazine derivatives. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antibacterial and anticancer properties, supported by detailed research findings and data tables.
Chemical Structure and Properties
The compound features a triazolopyrazine core , a phenoxy group , and an acetamide moiety , which contribute to its unique reactivity and biological properties. The structural complexity of this compound positions it well within medicinal chemistry for potential drug development.
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial activity against various bacterial strains. Specifically, compounds with similar structures have shown moderate to good efficacy against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
Research Findings
- Minimum Inhibitory Concentrations (MICs) : A related compound exhibited MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to ampicillin .
Structure-Activity Relationship (SAR)
The SAR analysis indicated that:
- Compounds with indole moieties generally showed enhanced antibacterial effects.
- Electron-donating groups at the R2 site improved activity, particularly when long aliphatic chains were present .
Anticancer Activity
The anticancer potential of triazolopyrazine derivatives has also been explored extensively. Notably, compounds with similar structural features have demonstrated promising results against various cancer cell lines.
Case Studies
- Anti-tumor Activity : A derivative exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines .
- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit c-Met kinase, a validated target in cancer therapy .
Data Table: Anticancer Activity Summary
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 22i | A549 | 0.83 | c-Met kinase inhibition |
| Compound 22i | MCF-7 | 0.15 | c-Met kinase inhibition |
| Compound 22i | HeLa | 2.85 | c-Met kinase inhibition |
Preparation Methods
Formation of the Triazolopyrazine Core
The triazolopyrazine scaffold is synthesized via cyclization reactions. A common approach involves the condensation of hydrazine derivatives with α-diketones or α-keto esters under acidic or basic conditions. For example:
- Hydrazine hydrochloride reacts with ethyl 2,3-diketo-propionate in ethanol at 80°C to form a dihydropyrazine intermediate.
- Cyclization with phosphorus oxychloride (POCl₃) introduces the triazole ring, yielding the 1,2,4-triazolo[4,3-a]pyrazine core.
This step typically achieves yields of 60–75% , with purity dependent on recrystallization solvents such as ethyl acetate or hexane .
Introduction of the Phenoxy Group
The phenoxy group is introduced at position 8 via nucleophilic aromatic substitution . Key steps include:
- Halogenation : The pyrazine ring is brominated at position 8 using N-bromosuccinimide (NBS) in dichloromethane (DCM) under reflux.
- Substitution : The brominated intermediate reacts with phenol in the presence of potassium carbonate (K₂CO₃) and a palladium catalyst (e.g., Pd(OAc)₂) at 120°C.
Reaction conditions are critical, as excessive heating may lead to byproducts from C-O bond cleavage .
Attachment of the Acetamide Moiety
The acetamide side chain is incorporated through acyl chloride coupling :
- Chloroacetylation : The triazolopyrazine intermediate reacts with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C.
- Amidation : The resulting chloroacetamide undergoes nucleophilic substitution with 2-chloroaniline in tetrahydrofuran (THF) , catalyzed by triethylamine (Et₃N) .
This step requires strict temperature control to prevent epimerization or hydrolysis .
Reaction Optimization and Catalysts
Solvent Systems
Catalysts
- Palladium-based catalysts (e.g., Pd(OAc)₂) improve yields in phenoxy group installation.
- Copper(I) iodide (CuI) facilitates Ullmann-type couplings in challenging substitutions.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability :
- Continuous flow reactors replace batch processes for triazolopyrazine core synthesis, reducing reaction times by 40%.
- Crystallization with ethanol-water mixtures achieves >99% purity in final products.
Comparative Analysis with Analogous Compounds
N-(2-Chlorophenyl)-2-{3-oxo-8-phenoxy-triazolopyrazin-2-yl}acetamide shares synthetic pathways with related derivatives:
| Compound | Key Difference | Yield Comparison |
|---|---|---|
| N-(4-Methoxybenzyl)-2-... | Methoxy group via reductive amination | 5–10% lower |
| N-[(2-Chlorophenyl)methyl]-2-... | Benzyl substituent | Similar yields |
The 2-chlorophenyl group in the target compound enhances electrophilicity , necessitating milder amidation conditions.
Challenges and Troubleshooting
Common Byproducts
Mitigation Strategies
- Low-temperature reactions (–20°C) minimize hydrolysis.
- Molecular sieves absorb moisture in solvent systems.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step reactions:
Triazolopyrazine Core Formation : Condensation of hydrazine derivatives with pyrazine precursors under reflux in ethanol or DMSO at 80–100°C .
Substitution Reactions : Introduction of phenoxy and chlorophenyl groups via nucleophilic aromatic substitution, requiring inert atmospheres (e.g., N₂) and catalysts like BF₃·Et₂O .
Acetamide Coupling : Amidation using chloroacetyl chloride and 2-chloroaniline in dichloromethane, with triethylamine as a base .
- Optimization : Yield and purity are maximized by controlling temperature (±2°C), solvent polarity (e.g., ethanol for polar intermediates), and catalyst loading (5–10 mol%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 452.08) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1750 cm⁻¹ for C=O and 3100–3300 cm⁻¹ for N-H bonds .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Answer :
- Assay-Specific Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays). For example, discrepancies in IC₅₀ values may arise from off-target effects in cell-based models .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism in certain assays reduces observed activity .
- Structural Dynamics : Perform molecular docking to evaluate binding mode variations (e.g., interactions with kinase ATP-binding pockets vs. allosteric sites) .
Q. What strategies are recommended for optimizing the compound’s selectivity toward a target enzyme (e.g., kinase X) over closely related isoforms?
- Answer :
- Crystallography-Guided Design : Resolve X-ray structures of the compound bound to kinase X and off-target isoforms (e.g., kinase Y) to identify divergent residues for modification .
- SAR Studies : Synthesize derivatives with substituents at the phenoxy group (e.g., electron-withdrawing -NO₂ or bulky tert-butyl) to exploit steric/electronic differences in active sites .
- Free Energy Calculations : Use MM/GBSA to predict binding affinity changes for modified analogs .
Q. How should researchers address low aqueous solubility during in vivo pharmacokinetic studies?
- Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety to enhance solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to improve bioavailability .
- Co-Solvent Systems : Use 10% DMSO/90% saline for intraperitoneal administration, validated for stability via HPLC .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
